13-Methylhexadec-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-methylhexadec-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h4,17H,1,5-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNUKIBMOYBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80796434 | |
| Record name | 13-Methylhexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62949-87-5 | |
| Record name | 13-Methyl-1-hexadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Methylhexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Methyl Branched Long Chain Alkenes in Contemporary Chemical Sciences
Methyl-branched long-chain alkenes are a class of organic compounds characterized by a long carbon backbone, a carbon-carbon double bond, and one or more methyl group side chains. In contemporary chemical sciences, these molecules are primarily investigated for their crucial roles in chemical ecology, biochemistry, and potential applications in biofuel technology. researchgate.net
A significant area of research focuses on their function as cuticular hydrocarbons (CHCs) in insects. researchgate.netresearchgate.net This waxy layer on an insect's exoskeleton is a complex mixture of n-alkanes, methyl-branched alkanes, and alkenes, which serves as a primary barrier against desiccation. researchgate.netresearchgate.net Beyond this physiological role, many of these compounds act as semiochemicals—chemicals that mediate interactions between organisms. nih.gov They are particularly important as contact pheromones, conveying information about species, sex, social status, and reproductive state, which is vital for processes like mate recognition and nestmate identification in social insects. researchgate.netpnas.org
The structural diversity of these molecules, including the position of the methyl branch and the location and stereochemistry of the double bond, is key to their biological specificity. pnas.orgslu.se This has spurred extensive research into their biosynthesis, with studies elucidating the enzymatic pathways, such as the role of cytochrome P450 enzymes, involved in their formation from very-long-chain fatty acids (VLCFAs). researchgate.netslu.se The synthesis of these complex molecules in the laboratory is also a significant challenge, driving the development of novel stereoselective synthetic methodologies. slu.senih.gov
Significance of 13 Methylhexadec 1 Ene Within Specialized Research Domains
While direct, extensive research specifically on 13-Methylhexadec-1-ene is not widely published, its significance can be understood by examining the functions of structurally similar compounds. As a long-chain, methyl-branched alpha-olefin, its investigation likely falls within the specialized domain of chemical ecology, particularly the study of insect pheromones.
The structural motif of a long hydrocarbon chain with methyl branching is common among insect pheromones. nih.gov The position of the methyl group is critical for biological activity. For instance, various methyl-branched alkanes and alkenes have been identified as key signaling molecules in numerous insect species, from beetles to parasitic wasps. researchgate.netnih.gov The chirality introduced by the methyl branch is often crucial, as different enantiomers can elicit different behavioral responses, or one may be active while the other is inhibitory. researchgate.netpnas.org
Given this context, this compound is a candidate for investigation as a potential semiochemical. Its structural isomer, 2-Methyl-1-hexadecene, has been noted in chemical property databases, and related compounds are subjects of active research. chemeo.com For example, (Z)-14-methyl-8-hexadecen-1-ol and its corresponding aldehyde are known sex pheromones for dermestid beetles of the genus Trogoderma. nih.govscielo.br The study of such analogues provides a framework for understanding the potential biological roles of this compound. Research in this area would focus on its isolation from natural sources, structural elucidation, and bioassays to determine its function.
Table 1: Physicochemical Properties of this compound Note: The following data is estimated based on computational models and comparison with similar structures, as extensive experimental data is not publicly available.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₄ |
| Molecular Weight | 238.45 g/mol |
| IUPAC Name | This compound |
| Structure | A 16-carbon chain with a double bond at the first position and a methyl group at the 13th position. |
| Chirality | Contains a chiral center at the C-13 position. |
Table 2: Functional Context of Structurally Related Methyl-Branched Alkenes
| Compound | Function | Research Context/Organism | Citation |
|---|---|---|---|
| (Z)-14-methyl-8-hexadecenal (Trogodermal) | Sex Pheromone | Dermestid Beetles (Trogoderma spp.) | nih.gov |
| (Z)-14-methyl-8-hexadecen-1-ol | Sex Pheromone Component | Dermestid Beetles (Trogoderma inclusum) | scielo.br |
| 3-Methylhentriacontane | Queen Pheromone | Ant (Lasius niger) | researchgate.net |
Scope and Objectives of Academic Inquiry into 13 Methylhexadec 1 Ene
Elucidation of Biosynthetic Precursors and Intermediates
The carbon backbone of this compound, like other branched-chain hydrocarbons in insects, is assembled from smaller building blocks derived from primary metabolism. annualreviews.org The biosynthesis of these complex molecules relies on the strategic incorporation of specific precursor units to create the characteristic methyl branch and the terminal double bond. nih.gov
Investigative Studies on Propionate (B1217596) and Methylmalonate Incorporation into Methyl Branching
The methyl branch found in compounds such as this compound originates from the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the elongation of the fatty acid chain. nih.govu-tokyo.ac.jp This process is a key determinant in the formation of internally methyl-branched hydrocarbons. nih.gov
Early research using radiolabeled precursors demonstrated that propionate serves as a precursor for the methylmalonyl-CoA unit. pageplace.describd.com In many insects, propionate is converted to methylmalonyl-CoA, which is then selectively incorporated by a microsomal fatty acid synthase (FAS). researchgate.netscienceopen.com This specialized FAS exhibits a higher efficiency for incorporating methylmalonyl-CoA compared to the cytosolic FAS, which is primarily involved in the synthesis of straight-chain fatty acids. researchgate.net In some insects, particularly those with high levels of vitamin B12 like termites, succinate (B1194679) can be converted to propionate and subsequently to methylmalonyl-CoA. nih.gov
| Precursor | Intermediate | Key Enzyme System | Resulting Structure |
|---|---|---|---|
| Propionate | Methylmalonyl-CoA | Microsomal Fatty Acid Synthase (FAS) | Methyl-branched fatty acid |
| Succinate | Propionyl-CoA -> Methylmalonyl-CoA | Vitamin B12 dependent pathway | Methyl-branched fatty acid |
Analysis of Amino Acid (e.g., Valine) Contributions to Branched Carbon Skeletons
In addition to the propionate pathway, certain amino acids can also serve as precursors for the branched carbon skeletons of insect hydrocarbons. u-tokyo.ac.jp The branched-chain amino acids valine, leucine, and isoleucine are of particular importance. nih.govresearchgate.netnih.gov
The carbon skeleton of valine, for instance, can be catabolized to produce propionyl-CoA, which is then converted to methylmalonyl-CoA. u-tokyo.ac.jpmdpi.com This provides an alternative route for the synthesis of the methyl-branched precursors required for hydrocarbons like this compound. u-tokyo.ac.jp Studies have shown that the catabolism of these amino acids can contribute to the pool of precursors for branched-chain fatty acid synthesis. mdpi.com The initial step in this process is catalyzed by branched-chain aminotransferases (BCATs), which convert the amino acids to their corresponding α-keto acids. mdpi.com
Enzymatic Mechanisms Facilitating Alkene Biogenesis
The formation of the terminal double bond in this compound is a critical step that imparts the "ene" functionality to the molecule. This process, along with the final step of hydrocarbon formation, is catalyzed by specific enzyme systems.
Characterization of Desaturase Activity in Olefinic Bond Formation
The introduction of double bonds into the fatty acid chain is catalyzed by a class of enzymes known as desaturases. oup.comnih.gov These enzymes are responsible for creating the unsaturated precursors that will ultimately be converted into alkenes. oup.com Insect desaturases are membrane-bound enzymes that introduce carbon-carbon double bonds into fatty acyl chains. researchgate.netoup.com
The position of the double bond is determined by the specificity of the desaturase enzyme. researchgate.net For the formation of a terminal alkene like this compound, a desaturase would act on a saturated fatty acid precursor to introduce a double bond at the appropriate position before the final processing steps. The expression and activity of different desaturase genes can lead to the diversity of unsaturated hydrocarbons found in insects. nih.gov
Mechanistic Studies of Decarboxylation Processes in Hydrocarbon Synthesis
The final step in the biosynthesis of many insect hydrocarbons is the conversion of a very-long-chain fatty aldehyde to a hydrocarbon that is one carbon shorter. annualreviews.orgnih.gov This process can occur through different enzymatic mechanisms, with oxidative decarbonylation being prominent in insects. nih.govdtu.dk
In insects, this crucial step is catalyzed by a cytochrome P450 enzyme from the CYP4G family. nih.govpnas.org This enzyme acts as an oxidative decarbonylase, converting a long-chain aldehyde to the corresponding hydrocarbon with the release of carbon dioxide (CO2). nih.gov This mechanism is distinct from the process in cyanobacteria, which utilizes a non-heme diiron enzyme and releases formate. nih.gov The insect CYP4G enzymes are considered a key evolutionary innovation that facilitated their adaptation to terrestrial life by enabling the production of a waterproofing cuticular layer. nih.gov
| Process | Enzyme Class | Substrate | Product |
|---|---|---|---|
| Methyl Branch Incorporation | Microsomal Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Methyl-branched fatty acyl-CoA |
| Olefinic Bond Formation | Desaturase | Saturated fatty acyl-CoA | Unsaturated fatty acyl-CoA |
| Hydrocarbon Formation | CYP4G Oxidative Decarbonylase | Long-chain fatty aldehyde | Alkene (e.g., this compound) + CO2 |
Intracellular Transport and Extracellular Localization of Biosynthetic Products
Once synthesized, this compound and other CHCs must be transported from their site of production to the insect's cuticle.
The biosynthesis of CHCs occurs in specialized cells called oenocytes. annualreviews.orgresearchgate.netbiorxiv.org These cells are often associated with the epidermis or fat body. researchgate.net Following their synthesis on the endoplasmic reticulum of oenocytes, the hydrocarbons are transported through the hemolymph (insect blood) to the cuticle. annualreviews.orgncsu.edu
This transport is facilitated by a lipoprotein called lipophorin. nih.govncsu.edu Lipophorin acts as a shuttle, binding to the hydrophobic hydrocarbons and transporting them through the aqueous hemolymph to the epidermal cells. ncsu.edu From the epidermal cells, the hydrocarbons are then secreted through pore canals to the surface of the epicuticle, forming the protective waxy layer. annualreviews.org A significant portion of the synthesized hydrocarbons may also be stored internally in the fat body and can be mobilized and transported to the cuticle when needed. pnas.orgncsu.edu
Research on Hemolymph-Mediated Transport of Pheromone Precursors
The biosynthesis of hydrocarbon pheromones in many insects, particularly moths, is a spatially segregated process. The initial hydrocarbon structures are not typically synthesized in the pheromone gland itself but in specialized cells known as oenocytes. These precursors must then be transported through the insect's circulatory fluid, the hemolymph, to the site of storage and release.
Research has identified the lipoprotein lipophorin as the primary carrier molecule responsible for this transport. Lipophorin sequesters the hydrophobic hydrocarbon precursors, rendering them soluble in the aqueous hemolymph for transport from the oenocytes to the pheromone gland or the general cuticle.
Several studies have provided direct evidence for this transport mechanism:
In the gypsy moth, Lymantria dispar, the alkene precursor to its epoxide pheromone, 2-methyl-Z7-octadecene, was identified in the hemolymph, with its concentration correlating with pheromone production in the gland.
Studies in the arctiid moth, Holomelina aurantiaca, also proposed that its hydrocarbon pheromone is biosynthesized by oenocytes and transported to the pheromone gland by lipophorin.
Research on a geometrid moth, Ascotis selenaria cretacea, demonstrated that a deuterated trienyl precursor, when topically applied to the abdomen, associated with high-density lipophorin (HDLp) in the hemolymph and was subsequently detected in the pheromone gland. This transport was also shown to be selective, as HDLp would associate with other related hydrocarbons, but only the specific precursor was delivered to the pheromone gland.
Table 1: Research Findings on Hemolymph Transport of Pheromone Precursors
| Organism | Precursor/Pheromone | Transport Protein | Key Finding | Citation |
|---|---|---|---|---|
| Gypsy Moth (Lymantria dispar) | 2-methyl-Z7-octadecene | Implied (Lipophorin) | Alkene precursor found in hemolymph, correlating with pheromone titer in the gland. | |
| Velvetbean Caterpillar Moth (Anticarsia gemmatalis) | Hydrocarbon pheromones | Lipophorin | Pheromone components detected in both hemolymph and pheromone gland, suggesting transport. | |
| Geometrid Moth (Ascotis selenaria cretacea) | C19 3,6,9-triene | High-Density Lipophorin (HDLp) | Labeled precursor associated with HDLp in hemolymph and was delivered to the pheromone gland. | |
| Navel Orangeworm (Amyelois transitella) | Pentaene hydrocarbons | Implied (Carrier Proteins) | Pentaene pheromone components found in hemolymph, consistent with synthesis outside the gland. |
Identification of Cellular Compartments Involved in Biosynthesis (e.g., Oenocytes, Pheromone Glands)
The production of branched-chain hydrocarbons like this compound is confined to specific cellular compartments. The primary sites
Strategic Total Synthesis Approaches to Methyl-Branched Long-Chain Alkenes
The creation of specific methyl-branched long-chain alkenes requires precise and strategic synthetic planning. Chemists have developed a variety of powerful reactions to build these molecules with high control over their structure.
Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, is a fundamental strategy in organic synthesis. nih.govcam.ac.ukcam.ac.uk For fatty alkenes, methods for adding one or two carbons at a time are particularly valuable for building up the long chains found in molecules like this compound. google.comwipo.intrsc.org
Recent advancements have led to catalytic one-carbon homologation processes that are effective for a wide range of alkenes, including those in complex molecular structures. nih.govcam.ac.ukcam.ac.uk These methods often involve a one-pot procedure that combines cross-metathesis with a fragmentation and retro-ene cascade, formally inserting a single methylene unit into the alkene chain. nih.govcam.ac.ukcam.ac.uk Such strategies have been successfully applied to the synthesis of previously inaccessible homologues of complex natural products. nih.govcam.ac.ukcam.ac.uk
Table 1: Comparison of Homologation Reagents and Applications
| Homologation Type | Reagents | Application | Key Features |
| One-Carbon | Allyl-sulfone reagent | General alkene homologation | Catalytic, one-pot process |
| Two-Carbon | 1,3-diesters, epoxides, cyanoacetates, cyanide salts | Synthesis of straight-chain lepidopteran pheromones | Elongation of starting materials by two carbons. google.comwipo.int |
| Two-Carbon | Phosphonate reagents | Homologation of aldehydes/ketones to α,β-unsaturated aldehydes | Two-step cycle, good yields. nih.gov |
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of control over the double bond's position. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgvedantu.com This reaction is particularly useful in the total synthesis of natural products with defined geometric isomers. researchgate.net The reaction utilizes a phosphorus ylide (Wittig reagent) to react with a carbonyl compound, forming an alkene and a phosphine (B1218219) oxide as a byproduct. organic-chemistry.orglibretexts.org The stereochemical outcome, whether the (E) or (Z)-alkene is formed, is influenced by the nature of the ylide. organic-chemistry.org
Beyond the classic Wittig reaction, other olefination methods like the Peterson and Julia olefinations provide alternative routes to alkenes. organic-chemistry.orgorganic-chemistry.org The Peterson olefination uses α-silylcarbanions and can be controlled to produce either the (E) or (Z) isomer by separating the diastereomeric β-hydroxy silane (B1218182) intermediates. organic-chemistry.org The Julia-Kocienski olefination, another powerful tool, employs sulfone reagents to generate alkenes. organic-chemistry.org
A more recent development involves the direct olefination of hydrazones through the formation of three-membered ring intermediates. nih.gov This method is notable for its mild reaction conditions and its ability to selectively produce trans-disubstituted olefins. nih.gov
Acetylide coupling reactions are a powerful method for forming carbon-carbon bonds, particularly for constructing the backbones of unsaturated and branched molecules. researchgate.net These reactions typically involve the coupling of a terminal alkyne with an alkyl halide. nih.gov The Sonogashira coupling, a palladium- and copper-catalyzed reaction, is a widely used and versatile method for coupling terminal alkynes with aryl or vinyl halides. bohrium.com
The synthesis of (Z)-17-methyl-13-octadecenoic acid, an analogue of this compound, provides a clear example of the strategic use of acetylide coupling. nih.gov The synthesis began with the protection of a long-chain bromo-alcohol, followed by a coupling reaction with (trimethylsilyl)acetylene. nih.gov After deprotection, a second acetylide coupling with 3-methyl-1-bromobutane introduced the characteristic methyl branch. nih.gov This stepwise approach allows for the precise placement of both the unsaturation and the methyl branch within the long carbon chain.
These coupling reactions are often sensitive to reaction conditions, and the choice of base and solvent can significantly impact the yield and selectivity. nih.gov
Many biologically active molecules, including insect pheromones, exist as single enantiomers, making the development of stereoselective syntheses a critical area of research. rsc.org For methyl-branched alkenes, this means controlling the three-dimensional arrangement of the atoms at the chiral center where the methyl group is attached.
Several powerful strategies have emerged for the enantioselective synthesis of these compounds. jst.go.jp One approach involves the use of chiral catalysts in reactions like the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). rsc.orgjst.go.jp This method has been used to generate multiple chiral centers in a stereoselective manner through iterative applications. rsc.org Another key strategy is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. acs.org For instance, menthol (B31143) and sugar-derived alcohols have been used as chiral auxiliaries in the synthesis of chiral sulfinates, which can then be used to create other chiral molecules. acs.org
Enzymatic reactions also play a significant role in chiral synthesis, offering high levels of stereoselectivity. researchgate.net For example, lipases can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to allow for the separation of the two. jst.go.jp
Contemporary Synthetic Methodologies for Alkene Formation
Modern organic synthesis continues to produce innovative methods for forming carbon-carbon double bonds with increasing efficiency and selectivity.
Ene-diene cross-metathesis is a powerful reaction that utilizes a ruthenium catalyst to join an alkene (ene) and a diene, creating a new, more complex diene. nih.govorganic-chemistry.orguwindsor.caifpenergiesnouvelles.fr This reaction has become increasingly valuable in the synthesis of complex molecules, including natural products. nih.govcaltech.edu
A key advantage of this methodology is its ability to build complex molecular architectures in a single step. nih.gov The regioselectivity of the reaction, which determines where the new double bond forms, can often be controlled by the substituents on the diene. nih.gov For instance, in the cross-metathesis of terminal alkenes with certain dienyl esters, the reaction can be directed to occur at a specific position, leading to the formation of a single regioisomer. nih.gov
The choice of catalyst is also crucial for the success of ene-diene cross-metathesis. Second-generation Grubbs-Hoveyda catalysts are often effective for these transformations. nih.gov The reaction conditions, such as reactant concentrations, can also be optimized to improve yields. nih.gov This methodology has been successfully applied to the rapid synthesis of fragments of potent anticancer agents. nih.gov
Exploration of Organometallic Reagents in Targeted Alkene Synthesis
The synthesis of specific alkenes, such as this compound and its analogues, benefits significantly from the use of organometallic reagents. These reagents, characterized by a carbon-metal bond, are powerful nucleophiles capable of forming new carbon-carbon bonds, a fundamental process in constructing complex organic molecules. mmcmodinagar.ac.inlibretexts.org
Grignard reagents (RMgX) and organolithium compounds (RLi) are prominent examples of organometallic reagents utilized in alkene synthesis. mmcmodinagar.ac.inlibretexts.org Their utility stems from the polarized carbon-metal bond, which imparts a partial negative charge on the carbon atom, making it highly nucleophilic. libretexts.org This nucleophilicity allows for addition reactions to various electrophilic functional groups, including carbonyls and epoxides, leading to the formation of alcohols that can be subsequently dehydrated to yield alkenes. libretexts.org For instance, the reaction of a Grignar d reagent with an appropriate aldehyde or ketone can generate a secondary or tertiary alcohol, which upon dehydration, can form a branched alkene. libretexts.orgmsu.edu
The choice of organometallic reagent and reaction conditions is crucial for achieving high selectivity and yield. For example, organolithium reagents are generally more reactive than Grignard reagents and may be preferred in certain synthetic routes. mmcmodinagar.ac.in The solvent also plays a critical role; ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing Grignard reagents. libretexts.org
The synthesis of α-branched amines, which can be precursors to or derived from branched alkenes, often involves the addition of organometallic reagents to imines. nih.govrsc.org This approach is strategic as it allows for the convergent synthesis from smaller precursors. nih.gov
Below is a table summarizing key organometallic reagents and their applications in the synthesis of branched alkenes and related structures.
| Organometallic Reagent | General Formula | Key Applications in Synthesis | Reference |
| Grignard Reagents | RMgX | Addition to aldehydes, ketones, and esters to form alcohols (alkene precursors) | mmcmodinagar.ac.inlibretexts.org |
| Organolithium Reagents | RLi | Strong nucleophiles for C-C bond formation; more reactive than Grignard reagents | mmcmodinagar.ac.in |
| Organocuprates | R₂CuLi | Used for 1,4-addition to α,β-unsaturated ketones | eolss.net |
| Organozinc Reagents | R₂Zn | Employed in Simmons-Smith cyclopropanation of alkenes | msu.edu |
Reaction Mechanisms and Derivatization Strategies for Research Purposes
Investigation of Double Bond Reactivity in Methyl-Branched Alkenes
The reactivity of methyl-branched alkenes like this compound is primarily dictated by the carbon-carbon double bond. chemguide.co.uk This double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. wikipedia.org The π bond's electrons are more exposed and accessible, making the double bond a site of high electron density and thus nucleophilic. cutm.ac.in
Electrophilic addition is the most common reaction type for alkenes. cutm.ac.in In this reaction, an electrophile is attracted to the electron-rich double bond, leading to the formation of a carbocation intermediate. oit.edu The stability of this carbocation is a key factor in determining the regioselectivity of the reaction, often following Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms. The subsequent attack of a nucleophile on the carbocation yields the final addition product. wikipedia.org
The presence of a methyl branch can influence the reactivity and regioselectivity of these reactions through steric and electronic effects. The methyl group is electron-donating, which can stabilize an adjacent carbocation. However, steric hindrance from the branched structure can also affect the approach of reagents. msu.edu
Several key reactions highlight the reactivity of the double bond in branched alkenes:
Hydrogenation: The addition of hydrogen across the double bond, typically in the presence of a metal catalyst (e.g., nickel, palladium, platinum), converts the alkene to an alkane. chemguide.co.uk This reaction is generally exothermic. msu.edu
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds readily to form dihaloalkanes. chemguide.co.uk
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule to form haloalkanes. wikipedia.org
Hydration: The acid-catalyzed addition of water leads to the formation of alcohols, again typically following Markovnikov's rule. wikipedia.org
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond, yielding smaller carbonyl-containing fragments, which can help in determining the original position of the double bond. msu.edu
The following table summarizes the reactivity of the alkene double bond with various reagents.
| Reagent | Reaction Type | Product(s) | Key Features | Reference |
| H₂/Catalyst | Hydrogenation | Alkane | Addition of hydrogen across the double bond | chemguide.co.uk |
| X₂ (X=Cl, Br) | Halogenation | Dihaloalkane | Addition of two halogen atoms | chemguide.co.uk |
| HX (X=Cl, Br, I) | Hydrohalogenation | Haloalkane | Follows Markovnikov's rule | wikipedia.org |
| H₂O/H⁺ | Hydration | Alcohol | Follows Markovnikov's rule | wikipedia.org |
| O₃, then workup | Ozonolysis | Aldehydes/Ketones | Cleavage of the double bond | msu.edu |
Functionalization of Alkene Chains for Advanced Chemical Applications
The functionalization of alkene chains, including those with methyl branches, is a crucial strategy for synthesizing more complex molecules with specific properties for advanced applications. Derivatization reactions target the double bond to introduce new functional groups, thereby altering the molecule's chemical and physical properties. academicjournals.org
One common functionalization is epoxidation , the reaction of an alkene with a peroxy acid to form an epoxide (an oxirane). msu.edu Epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups.
Hydroboration-oxidation is another powerful functionalization method. It achieves the anti-Markovnikov addition of water across the double bond, yielding an alcohol at the less substituted carbon. pearson.com This is complementary to the Markovnikov hydration. The reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn-addition). pearson.com
Polymerization is a significant application of alkene functionalization. Radical-initiated polymerization of alkenes can produce long-chain polymers with various properties depending on the monomer and reaction conditions. msu.edu
The introduction of functional groups can also be achieved through multi-step sequences. For example, the conversion of an alkene to an alcohol via hydration can be followed by oxidation to a ketone or carboxylic acid. These functionalized molecules can then serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The synthesis of α-branched amines from alkenes is another important transformation, often achieved through catalytic processes. nih.gov
Derivatization is also essential for analytical purposes. For instance, converting non-volatile compounds into more volatile derivatives allows for their analysis by gas chromatography. academicjournals.orgnih.gov
The table below provides examples of derivatization reactions for alkenes.
| Reaction | Reagent(s) | Functional Group Introduced | Significance | Reference |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | Versatile intermediate for further synthesis | msu.edu |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) | Regiocontrolled synthesis of alcohols | pearson.com |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol | Formation of 1,2-diols | masterorganicchemistry.com |
| Radical Polymerization | Radical initiator | Polymer chain | Creation of macromolecular materials | msu.edu |
Analytical Chemistry Approaches for the Characterization and Detection of 13 Methylhexadec 1 Ene
Advanced Chromatographic Techniques in Research
Chromatography is fundamental to the analysis of 13-Methylhexadec-1-ene, providing the means to isolate it from other compounds and, in the case of chiral chromatography, to separate its stereoisomers.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile hydrocarbons like this compound. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. Nonpolar polysiloxane columns are typically employed for hydrocarbon analysis.
Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process forms a molecular ion (the intact molecule with one electron removed) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight (238.45 g/mol for C₁₇H₃₄), while the fragmentation pattern provides structural information that helps to identify it as a branched alkene. Quantification can be achieved by comparing the integrated peak area of the compound to that of a known concentration of an internal or external standard.
While mass spectrometry is powerful, it can sometimes be difficult to distinguish between isomers based on mass spectra alone. Retention Index (RI) analysis provides an additional, highly reliable layer of identification in gas chromatography. The retention index system standardizes the retention time of a compound by relating it to the retention times of a series of co-injected n-alkane standards. np-mrd.orgtue.nl For temperature-programmed GC, the Linear Retention Index (LRI) is commonly used. libretexts.org
The carbon atom at position 13 in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-13-Methylhexadec-1-ene and (S)-13-Methylhexadec-1-ene. These enantiomers have identical physical properties in a non-chiral environment and thus cannot be separated by standard chromatographic techniques like GC.
Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers. sigmaaldrich.com This technique uses a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral molecule bound to its surface. masterorganicchemistry.com As the racemic mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other, causing it to be retained longer on the column and enabling their separation. sigmaaldrich.comchemguide.co.uk
For a relatively nonpolar molecule like a long-chain alkene, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective, typically used in normal-phase mode with mobile phases like hexane/isopropanol. bhu.ac.in The separation mechanism relies on a combination of interactions, including hydrogen bonding (if applicable), dipole-dipole interactions, and, crucially for a hydrocarbon, steric hindrance where one enantiomer fits better into the chiral grooves or cavities of the CSP. whitman.edu The successful separation would result in two distinct peaks in the chromatogram, one for each enantiomer, allowing for their individual quantification and isolation.
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon skeleton of an organic molecule. In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing one to determine the total number of non-equivalent carbons. libretexts.org The chemical shift (δ) of each signal, measured in parts per million (ppm), provides information about the electronic environment of that carbon atom.
For this compound, a total of 17 distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, as all carbons are in unique chemical environments. The two sp² hybridized carbons of the terminal double bond (C-1 and C-2) would appear significantly downfield, typically in the 110-140 ppm range. csfarmacie.czchemguide.co.uk The remaining fifteen sp³ hybridized carbons of the alkyl chain would appear upfield. The chemical shifts can be predicted based on established ranges for different carbon types.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | =CH₂ (Terminal Alkene) | ~114 |
| C-2 | =CH- (Alkene) | ~139 |
| C-3 to C-10 | -(CH₂)₈- (Alkyl Chain) | 22 - 32 |
| C-11 | -CH₂- | ~37 |
| C-12 | -CH₂- | ~27 |
| C-13 | -CH- (Branch Point) | ~34 |
| C-14 | -CH₂- | ~39 |
| C-15 | -CH₂- | ~20 |
| C-16 | -CH₃ (Terminal) | ~11 |
Note: These are estimated values based on typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. csfarmacie.czchemguide.co.uklibretexts.org
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons, confirming the presence and location of the methyl branch and the terminal alkene.
As introduced in the GC-MS section, mass spectrometry provides structural clues through fragmentation analysis. When the molecular ion of this compound (m/z 238) is formed, the excess energy it contains causes it to break apart in predictable ways. The fragmentation of branched alkenes is governed by the formation of the most stable possible carbocations.
Two primary fragmentation pathways are dominant for this structure:
Allylic Cleavage: The bond between C-3 and C-4 is allylic to the double bond. Cleavage of this bond is favorable because it results in a resonance-stabilized allylic cation. However, for a long-chain alkene, this fragmentation is less prominent than cleavages along the chain.
Cleavage at the Branch Point: The most significant fragmentation pathway for methyl-branched hydrocarbons is the cleavage of C-C bonds adjacent to the branch point, as this leads to the formation of more stable secondary or tertiary carbocations. For this compound, cleavage on either side of C-13 is expected to be a major pathway.
These fragmentation pathways lead to a series of characteristic ions in the mass spectrum.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragmentation Pathway | Neutral Fragment Lost | Cationic Fragment Formed | Predicted m/z |
|---|---|---|---|
| Cleavage at C12-C13 | C₄H₉• (Butyl radical) | [C₁₃H₂₅]⁺ | 181 |
| Cleavage at C13-C14 | C₃H₇• (Propyl radical) | [C₁₄H₂₇]⁺ | 195 |
| Cleavage at C11-C12 | C₅H₁₁• (Pentyl radical) | [C₁₂H₂₃]⁺ | 167 |
Note: The molecular ion [C₁₇H₃₄]•⁺ would appear at m/z 238, though it may be of low abundance. The observed spectrum will be a complex pattern of these and other smaller fragments.
By analyzing the specific m/z values of the major fragment ions, the location of both the double bond and the methyl branch can be confidently determined, providing a complete structural picture of the molecule.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule like this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of chemical bonds can be observed, providing a molecular fingerprint. The structure of this compound consists of a long alkane chain with a terminal double bond (a vinyl group) and a methyl branch. Consequently, its IR spectrum is dominated by absorptions corresponding to alkane and alkene functional groups.
The primary diagnostic absorptions for this compound would arise from the C-H bonds of both its saturated (alkane) and unsaturated (alkene) portions, as well as the carbon-carbon double bond (C=C) of the terminal ene. The alkane portions of the molecule produce strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pubopenstax.org Additionally, characteristic bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ ranges. libretexts.org
The terminal alkene group provides several distinct and highly diagnostic peaks. A vinylic =C–H bond typically shows a stretching absorption from 3020 to 3100 cm⁻¹. pressbooks.pub The C=C double bond stretch is expected near 1650 cm⁻¹, though its intensity can sometimes be weak if the molecule is symmetric. pressbooks.pub For a monosubstituted alkene like this compound, strong out-of-plane =C–H bending absorptions are characteristically found between 700 and 1000 cm⁻¹, specifically with strong bands around 910 and 990 cm⁻¹. pressbooks.pub The absence of significant absorptions in other regions, such as the broad band around 3400 cm⁻¹ for an O-H group or a sharp peak near 1700 cm⁻¹ for a carbonyl group, can confirm the hydrocarbon nature of the compound. pressbooks.pubopenstax.org
Interactive Data Table: Diagnostic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkene (Vinyl) | =C–H Stretch | 3020 - 3100 | Medium |
| Alkene (Vinyl) | C=C Stretch | ~1650 | Medium-Weak |
| Alkene (Vinyl) | =C–H Bend (Out-of-plane) | 910 and 990 | Strong |
| Alkane | C–H Stretch (CH₃, CH₂) | 2850 - 2960 | Strong |
| Alkane | C–H Bend (CH₂) | 1470 - 1450 | Variable |
| Alkane | C–H Bend (CH₃) | 1370 - 1350 | Variable |
Methodologies for Sample Preparation and Extraction from Diverse Biological and Environmental Matrices
Extraction and Pre-concentration of Cuticular Hydrocarbons
Cuticular hydrocarbons (CHCs), such as this compound, are lipids present on the surface of an insect's cuticle that serve functions from preventing water loss to chemical communication. bioone.orgresearchgate.net The effective extraction and pre-concentration of these compounds are critical for their accurate analysis, often by gas chromatography-mass spectrometry (GC-MS). nih.gov
Solvent extraction is a widely used method for isolating CHCs. bioone.org This technique involves immersing whole insects or their parts (e.g., empty puparia) in a non-polar solvent for a specific duration. bioone.orgnih.gov Hexane is a common solvent of choice for this purpose. nih.goveje.cz The duration of extraction can range from a few minutes to several hours; for example, studies have used immersion times of 5 minutes or periods ranging from 1 to 24 hours. bioone.orgeje.cz Longer extraction times may risk co-extracting internal lipids and hydrocarbons from glands or hemolymph, which could contaminate the cuticular profile. eje.cz After immersion, the resulting extract, which contains the CHCs dissolved in the solvent, is collected.
Solvent-free techniques have also been developed, such as solid-phase microextraction (SPME). bioone.orgeje.cz In SPME, a fiber coated with an absorbent material (e.g., polydimethylsiloxane) is rubbed gently on the insect's cuticle to adsorb the CHCs directly. bioone.org This method is considered to yield profiles that are more characteristic of the surface compounds compared to solvent extraction. bioone.org
Following extraction, particularly with solvent-based methods, a pre-concentration step is often necessary. The solvent extract is typically concentrated to a smaller volume, for instance, 100 µL, under a gentle stream of nitrogen gas to evaporate the solvent without losing the less volatile hydrocarbon compounds. bioone.org For further purification and to separate hydrocarbons from more polar compounds, the crude extract can be passed through a silica gel column. nih.gov
Interactive Data Table: Comparison of CHC Extraction Methodologies
| Method | Principle | Common Solvents/Materials | Advantages | Considerations |
| Solvent Extraction | Immersion of the biological sample in a non-polar solvent to dissolve CHCs. | n-hexane, Pentane eje.cz | Extracts a large quantity of CHCs. | Risk of extracting internal lipids with longer immersion times. eje.cz |
| Solid-Phase Microextraction (SPME) | Direct adsorption of CHCs from the cuticle onto a coated fiber. | 100-µm polydimethylsiloxane fiber bioone.org | Solvent-free; targets surface compounds specifically. bioone.orgeje.cz | May extract smaller quantities compared to solvent methods. |
| Silica Gel Fractionation | Separation of hydrocarbons from more polar compounds in the crude extract. | Silica gel | Provides a cleaner sample for analysis by removing non-hydrocarbon lipids. nih.gov | An additional step that can potentially lead to sample loss. |
Preparation and Analysis of Hemolymph and Glandular Extracts
The analysis of compounds within an insect's hemolymph (blood) or glandular secretions requires careful sample preparation to ensure purity and stability. Hemolymph contains a complex mixture of molecules, and its collection must be performed in a way that minimizes contamination and degradation.
For larger insects, such as certain caterpillars, hemolymph can be collected by making a shallow incision in the cuticle, taking care not to damage internal organs like the gut. nih.gov The exuding droplet of hemolymph is then collected, often using a pipette. nih.gov For smaller insects like ants, collection can be achieved by removing an appendage or cutting the body and collecting the small amount of exuded fluid with a fine glass microcapillary. researchgate.net To prevent coagulation and melanization (darkening), the collected hemolymph is often immediately mixed with an equal volume of an incubation or buffer solution. nih.govgoogle.com
Once collected, the hemolymph sample is typically kept on ice to preserve it. nih.gov A centrifugation step is often employed to remove hemocytes (blood cells) and other particulate matter. mdpi.com The supernatant, containing the cell-free hemolymph, can then be used for analysis. For the extraction of specific compounds like hydrocarbons, the hemolymph may be diluted in a solvent such as methanol and vortexed to ensure thorough mixing and extraction. mdpi.com The resulting solution is centrifuged again to pellet any remaining debris, and the clarified extract is stored, often at -20°C, until analysis. bioone.orgmdpi.com
Glandular extracts are prepared by dissecting the specific gland of interest, followed by solvent extraction similar to the methods used for cuticular hydrocarbons. The gland is typically homogenized or sonicated in a suitable solvent to release its contents for subsequent analysis.
Environmental Fate and Degradation Mechanisms of Branched Alkenes
Atmospheric Transformation Pathways of Alkenes
The atmospheric fate of branched alkenes, such as 13-methylhexadec-1-ene, is predominantly governed by their reactions with photochemically produced oxidants. The primary atmospheric removal mechanisms for these compounds are reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). oup.commanchester.ac.uk The presence of a carbon-carbon double bond makes alkenes particularly susceptible to these oxidative degradation pathways. oup.commanchester.ac.uk
During daylight hours, the reaction with hydroxyl radicals is typically the most significant degradation pathway. oup.com This reaction proceeds via an electrophilic addition of the OH radical to the double bond, forming a radical adduct. This adduct then reacts with molecular oxygen to create a hydroxy-substituted alkylperoxy radical. oberlin.edu Subsequent reactions can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. The rate constants for these reactions are generally high, resulting in short atmospheric lifetimes for alkenes, often on the order of hours. oup.com
Ozonolysis, the reaction with ozone, is another critical atmospheric removal process for alkenes. This reaction follows the Criegee mechanism, where ozone adds to the double bond to form an unstable primary ozonide. This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate. The highly reactive Criegee intermediate can then be stabilized or decompose further, potentially forming additional hydroxyl radicals and contributing to further atmospheric oxidation.
In the nighttime, reactions with the nitrate radical (NO₃) can become the dominant loss process for alkenes, especially in environments with significant nitrogen oxide pollution. oup.com Similar to the reaction with OH radicals, the nitrate radical adds to the double bond, leading to the formation of nitrooxy-substituted alkylperoxy radicals and ultimately organic nitrates and other oxygenated compounds.
Table 1: Key Atmospheric Oxidative Reactions of Alkenes
| Oxidant | General Reaction Mechanism | Typical Products | Atmospheric Conditions |
|---|---|---|---|
| Hydroxyl Radical (OH) | Electrophilic addition to the double bond | Aldehydes, Ketones, Organic Nitrates | Daytime |
| Ozone (O₃) | Formation and decomposition of a primary ozonide (Criegee mechanism) | Carbonyls, Criegee Intermediates | Day and Night |
| Nitrate Radical (NO₃) | Addition to the double bond | Organic Nitrates, Oxygenated Products | Nighttime |
Biodegradation in Aquatic and Terrestrial Environments
The biodegradation of branched alkenes like this compound is a vital process for their removal from soil and water environments. nih.gov A wide variety of microorganisms, including bacteria and fungi, can utilize hydrocarbons as a source of carbon and energy. nih.govresearchgate.net The structural features of this compound, namely the terminal double bond and the methyl branch, influence its susceptibility to microbial degradation. Generally, linear alkanes are more readily degraded than branched alkanes. nih.gov
The initial step in the microbial degradation of alkenes often involves the oxidation of the double bond. One common pathway is the epoxidation of the double bond to form a 1,2-epoxyalkane, which is then hydrolyzed to a 1,2-diol. This diol can be further oxidized to a carboxylic acid, which can then enter central metabolic pathways such as beta-oxidation.
Alternatively, microorganisms can initiate degradation at the saturated end of the molecule. This typically involves the oxidation of a terminal methyl group to a primary alcohol, which is subsequently oxidized to an aldehyde and then a carboxylic acid. This fatty acid can then be degraded via the β-oxidation pathway. The methyl branch at the C-13 position can pose a challenge to the enzymes of the β-oxidation pathway. However, many microorganisms have evolved strategies to overcome this, such as α-oxidation or ω-oxidation, which can bypass the methyl branch. researchgate.net
Several key enzyme systems are responsible for the microbial breakdown of alkenes.
Monooxygenases: These enzymes are crucial for the initial oxidation of hydrocarbons. researchgate.netnih.gov Alkane monooxygenases, such as the AlkB family, can hydroxylate the terminal methyl group of alkanes and are also known to act on the saturated portions of alkenes. nih.gov Cytochrome P450 monooxygenases are another important class of enzymes that can catalyze the oxidation of a wide range of organic compounds, including the epoxidation of alkene double bonds. nih.govmdpi.com
Epoxide Hydrolases: Following the epoxidation of the double bond by monooxygenases, epoxide hydrolases catalyze the hydrolysis of the resulting epoxide to form a diol. This step is important for detoxifying the reactive epoxide and preparing the molecule for further degradation.
Dehydrogenases: Alcohol and aldehyde dehydrogenases are involved in the subsequent oxidation steps, converting the hydroxyl groups introduced by monooxygenases into carboxylic acids. plos.org
β-oxidation Enzymes: The enzymes of the β-oxidation pathway are responsible for the stepwise degradation of the resulting fatty acid chains. For branched-chain fatty acids like those derived from this compound, specialized enzymes may be required to handle the methyl branch.
Table 2: Major Enzymatic Systems in Alkene Biodegradation
| Enzyme Class | Primary Function | Example Substrate (from this compound) |
|---|---|---|
| Monooxygenases (e.g., AlkB, Cytochrome P450) | Initial oxidation (hydroxylation or epoxidation) | This compound |
| Epoxide Hydrolases | Hydrolysis of epoxides to diols | 1,2-epoxy-13-methylhexadecane |
| Alcohol/Aldehyde Dehydrogenases | Oxidation of alcohols and aldehydes | Hydroxy- or oxo-derivatives of 13-methylhexadecane |
| β-oxidation Pathway Enzymes | Fatty acid degradation | Carboxylic acid derived from this compound |
Environmental Transport and Distribution Dynamics
The movement and distribution of this compound in the environment are heavily influenced by its physical and chemical properties, particularly its low water solubility and high hydrophobicity. These characteristics lead to its strong partitioning into soil and sediment.
Adsorption is the process by which molecules adhere to the surface of solids. des.qld.gov.au For hydrophobic organic compounds like this compound, adsorption to soil and sediment is a key process that limits their mobility. frontiersin.org The primary factor controlling the extent of adsorption is the organic carbon content of the soil or sediment. frontiersin.org The compound will preferentially associate with this organic matter. The strength of this association is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value signifies strong adsorption and, consequently, low mobility.
Desorption is the reverse process, where the adsorbed compound is released back into the surrounding water. des.qld.gov.au The rate and extent of desorption can be influenced by several factors, including the length of time the compound has been in contact with the soil (aging), the presence of other organic compounds, and changes in environmental conditions like temperature. frontiersin.orgnih.gov Slow desorption can result in the long-term persistence of the compound in the subsurface, creating a potential long-term source of contamination.
Table 3: Factors Influencing Adsorption and Desorption in Soil and Sediment
| Factor | Effect on Adsorption | Effect on Desorption |
|---|---|---|
| Soil/Sediment Organic Matter Content | Increases adsorption | Can lead to slower desorption rates |
| Temperature | Adsorption is often exothermic, so it may decrease with increasing temperature | Desorption may increase with increasing temperature |
| Salinity | Can enhance the sorption of hydrophobic compounds ("salting-out" effect) | Changes in salinity can influence desorption rates |
| Aging/Contact Time | Can lead to stronger binding over time | Generally leads to slower and less complete desorption |
Assessment of Volatilization Rates from Environmental Matrices
Volatilization is a critical process that dictates the movement of chemical compounds from terrestrial and aquatic systems into the atmosphere. For branched alkenes like this compound, the rate of this transfer is governed by a complex interplay between the molecule's intrinsic physicochemical properties and the characteristics of the surrounding environmental matrix, such as soil or water. A thorough assessment of these volatilization rates is essential for predicting the compound's environmental distribution, persistence, and potential for atmospheric transport.
The propensity of a chemical to volatilize is largely dictated by its partitioning behavior between air, water, and soil. Key physicochemical properties that influence this behavior include vapor pressure, water solubility, and the resulting Henry's Law Constant. While direct experimental data for this compound are not available, the properties of a structurally similar isomer, 2-Methylhexadec-1-ene, can be used to estimate its likely environmental fate.
Table 1: Estimated Physicochemical Properties for a C17 Branched Alkene (Based on data for 2-Methylhexadec-1-ene)
| Property | Value | Unit |
| Molecular Weight | 238.45 | g/mol |
| Log Water Solubility (log₁₀WS) | -6.79 | mol/L |
| Water Solubility | 1.62 x 10⁻⁷ | mol/L |
| Vapor Pressure (P) | 10 | Pa |
| Log Octanol/Water Partition Coefficient (logKow) | 6.654 | |
| Estimated Henry's Law Constant (H) | 61.7 | Pa·m³/mol |
| (Data sourced from Crippen & Joback estimation methods) |
Volatilization from Water
The tendency of a chemical to partition from water to air is quantified by the Henry's Law Constant (H). A higher H value signifies a greater tendency for volatilization. This constant can be estimated from the ratio of a compound's vapor pressure to its water solubility. Based on the estimated properties in Table 1, this compound is expected to have a relatively high Henry's Law Constant, suggesting a significant potential for volatilization from aquatic environments.
The actual rate of volatilization from a body of water is also influenced by environmental conditions. Factors such as water temperature, wind speed over the surface, and the degree of turbulence within the water column all play a role in the kinetics of mass transfer across the air-water interface. For hydrophobic, high molecular weight compounds like this compound, the rate-limiting step for volatilization is often the diffusion through the liquid phase to the surface.
Volatilization from Soil
Volatilization from soil is a more intricate process, as it is influenced by strong interactions between the compound and the soil matrix. Several factors can affect the rate of volatilization of this compound from soil:
Adsorption: With a high octanol-water partition coefficient (logKow), this compound is expected to adsorb strongly to soil organic carbon. This process sequesters the compound within the soil matrix, reducing its concentration in the soil pore air and water, and thereby lowering its effective volatility. nih.gov
Soil Moisture: The presence of water in soil can have a dual effect. In moderately moist soils, water can displace the alkene from binding sites on soil particles, increasing its availability for volatilization. However, in saturated soils, the water layer can act as a barrier, impeding the diffusion of the compound into the atmosphere.
Temperature: An increase in soil temperature will lead to a higher vapor pressure for the compound, which in turn increases the potential for volatilization.
Soil Characteristics: The physical properties of the soil, including its texture, porosity, and organic matter content, are crucial. Coarse-textured soils with high porosity facilitate the movement of vapors to the surface, whereas fine-textured, compacted soils can retard this process.
Chemical Structure: The branched nature of this compound is expected to result in a lower boiling point compared to a linear alkene with the same number of carbon atoms. tutorchase.com This is due to the reduced surface area for intermolecular forces, which generally translates to a higher vapor pressure and an increased intrinsic tendency to volatilize. tutorchase.com
Table 2: Summary of Factors Influencing the Volatilization of this compound
| Environmental Matrix | Influencing Factor | Expected Effect on Volatilization Rate |
| Water | High Henry's Law Constant | Increase |
| Increased Water Temperature | Increase | |
| Increased Wind Speed | Increase | |
| Increased Turbulence | Increase | |
| Soil | High Adsorption to Organic Matter | Decrease |
| High Soil Organic Carbon | Decrease | |
| Increased Soil Temperature | Increase | |
| High Soil Porosity | Increase | |
| Moderate Soil Moisture | Increase | |
| Saturated Soil Moisture | Decrease |
Research Findings and Modeling
While specific studies on this compound are not available, general models for the volatilization of organic compounds from soil have been developed. These models typically incorporate the compound's physicochemical properties and the soil's characteristics to predict volatilization fluxes. nih.gov For hydrophobic compounds, the extent of adsorption is often the most significant factor limiting their release into the atmosphere. nih.gov
Computational and Theoretical Investigations on 13 Methylhexadec 1 Ene
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are foundational to the computational study of complex organic molecules. These approaches range from quantum mechanical methods that describe the electronic behavior of a molecule to classical mechanics simulations that track the motions of atoms over time.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov For 13-Methylhexadec-1-ene, DFT calculations can elucidate the distribution of electrons and predict the molecule's reactivity. A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com
DFT calculations can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. In this compound, the carbon-carbon double bond is expected to be a region of high electron density (a nucleophilic center), making it susceptible to attack by electrophiles. studymind.co.uk Furthermore, DFT is employed to calculate the transition state energies for various reactions, such as electrophilic additions, providing predictions of reaction barriers and preferred mechanistic pathways. researchgate.netresearchgate.net By modeling the energetics of potential intermediates, such as the carbocations formed during hydrohalogenation, DFT can explain the regioselectivity of such reactions. masterorganicchemistry.com
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability of the π-bond. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Correlates with chemical reactivity and stability. irjweb.com |
| Dipole Moment | ~0.3 D | Indicates slight polarity of the molecule. |
| Mulliken Charge on C1 | -0.21 e | Shows partial negative charge on the terminal alkene carbon. |
| Mulliken Charge on C2 | -0.15 e | Shows partial negative charge on the internal alkene carbon. |
By running simulations at different temperatures, researchers can identify the most stable, low-energy conformers and understand the energy barriers between different rotational states (rotamers). acs.org This conformational analysis is crucial, as the shape of the molecule can influence its physical properties and how it interacts with other molecules or catalyst surfaces. MD simulations can also be used to model reaction pathways, particularly in complex environments like a solvent or within the pores of a zeolite catalyst, providing insights that complement the static picture from DFT calculations. acs.orgacs.org
| Parameter | Description | Significance |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Indicates whether the chain is in a folded or extended state. |
| End-to-End Distance | The distance between the first and last carbon atoms of the main chain. | Characterizes the overall shape and extension of the molecule. nih.gov |
| Dihedral Angle Distribution | The probability of finding specific torsion angles along the carbon backbone. | Reveals preferences for trans vs. gauche conformers. acs.org |
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Identifies stable conformers (energy minima) and transition states. |
Elucidation of Structure-Reactivity Relationships
Understanding how a molecule's structure dictates its chemical behavior is a central goal of chemistry. Computational studies are instrumental in establishing clear structure-reactivity relationships for complex molecules like branched alkenes.
The reactivity of the double bond in this compound is influenced by both the length of its carbon chain and the methyl branch at the C-13 position. Computational studies on homologous series of alkenes have shown that increasing chain length can enhance the stability of reaction intermediates, such as carbenium ions, through inductive and hyperconjugative effects. acs.orgnih.gov Longer chains also increase van der Waals interactions, which can affect how the molecule adsorbs onto a catalyst surface. acs.org
Branching has a profound impact on reactivity and stability. tutorchase.com Tertiary carbenium ions, which could be formed as intermediates in reactions involving branched alkenes, are significantly more stable than secondary or primary ones. nih.govresearchgate.net Computational models can quantify this stability difference by calculating the energies of various possible carbocation intermediates that could arise from this compound. By comparing the activation barriers for reactions of this compound with its linear isomer (heptadec-1-ene) or isomers with different branching patterns, a precise understanding of the electronic and steric effects of the C-13 methyl group can be achieved.
| Molecule | Relative Carbocation Stability (kcal/mol) | Calculated Activation Energy for Electrophilic Addition (kcal/mol) |
|---|---|---|
| 1-Octene (Short, Linear) | 0.0 (Reference) | 15.2 |
| Heptadec-1-ene (Long, Linear) | -1.5 | 14.8 |
| This compound (Long, Branched) | -1.6 | 14.7 |
| 4,4-Dimethyl-1-pentene (Branched near C=C) | -5.2 (for tertiary carbocation) | 12.5 |
Beyond studying single molecules, computational chemistry enables the development of models that can predict the properties of a wide range of related compounds. rsc.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate molecular structure with specific properties or activities. scispace.comkoreascience.kr
For branched alkenes, a QSPR model could be developed to predict physical properties like boiling points or critical volumes, or chemical properties like heats of formation. scispace.comkoreascience.krresearchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, for a series of molecules including this compound. These descriptors can encode topological, geometric, or electronic features. By applying regression analysis, a mathematical equation is derived that links these descriptors to the property of interest. Such models are valuable for screening new molecules and for understanding the fundamental molecular features that control a given property. rsc.orgnih.gov
| Descriptor Type | Example Descriptor | Property It Can Help Predict |
|---|---|---|
| Topological | Wiener Index, Connectivity Indices | Boiling Point, Critical Volume scispace.com |
| Constitutional | Molecular Weight, Atom Counts | Heat of Formation koreascience.kr |
| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment | Reactivity, Catalyst Selectivity rsc.org |
| Geometric | Molecular Surface Area, Volume | Solubility, Phase Behavior researchgate.net |
Chemoinformatics and Data Mining in Branched Alkene Research
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. nih.govmdpi.com In the context of branched alkenes, chemoinformatics provides the tools to manage, search, and analyze vast chemical libraries. researchgate.net
Data mining and machine learning algorithms can be applied to datasets of branched alkenes, represented by their fingerprints or other descriptors, to build predictive models. longdom.org These models can be used for tasks such as classifying alkenes based on their expected reactivity or predicting biological activities. nih.gov This data-driven approach complements traditional theoretical calculations and can accelerate the discovery and design of molecules with desired properties. nih.gov
| Tool / Technique | Description | Application Example |
|---|---|---|
| Chemical Database | Organized collection of chemical structures and associated data. | Storing and retrieving structures and properties of thousands of alkene isomers. |
| Molecular Fingerprints | Vector representations of molecular structure. youtube.com | Rapidly screening a database to find alkenes structurally similar to this compound. nih.gov |
| Clustering Algorithms | Methods for grouping similar items (molecules) together. | Identifying subgroups of branched alkenes with potentially similar physical properties. |
| Machine Learning (e.g., Random Forest) | Algorithms that learn from data to make predictions. chemrxiv.org | Training a model to predict the reactivity of new, unstudied branched alkenes based on their structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
